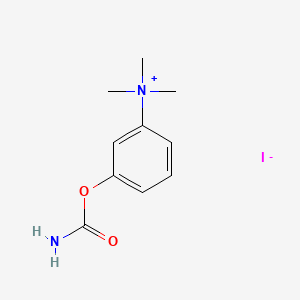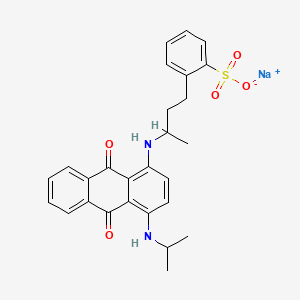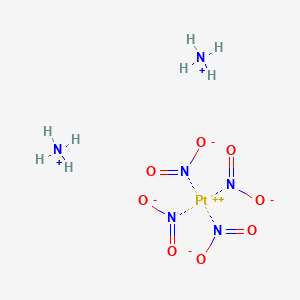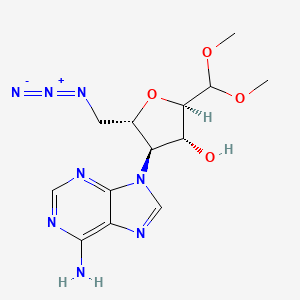
Ammonium 1,4-didecyl sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 1,4-didecyl sulphonatosuccinate: is a chemical compound with the molecular formula C24H49NO7S . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by the presence of two decyl (C10) chains attached to a sulphonatosuccinate backbone, with an ammonium ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-didecyl sulphonatosuccinate typically involves the esterification of succinic acid with decanol, followed by sulfonation and neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The raw materials used include succinic acid, decanol, sulfur trioxide, and ammonium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 1,4-didecyl sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted succinate derivatives.
Aplicaciones Científicas De Investigación
Ammonium 1,4-didecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of ammonium 1,4-didecyl sulphonatosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.
Comparación Con Compuestos Similares
- Ammonium lauryl sulfate
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
Comparison: Ammonium 1,4-didecyl sulphonatosuccinate is unique due to its dual decyl chains, which provide enhanced surfactant properties compared to compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Propiedades
Número CAS |
94313-89-0 |
|---|---|
Fórmula molecular |
C24H49NO7S |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
azanium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C24H46O7S.H3N/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h22H,3-21H2,1-2H3,(H,27,28,29);1H3 |
Clave InChI |
SOPRNXRDANZMOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


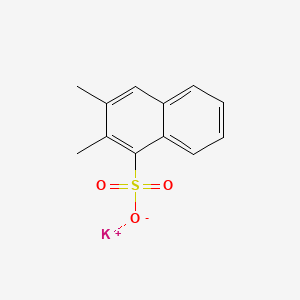
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)


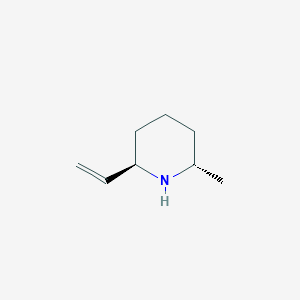
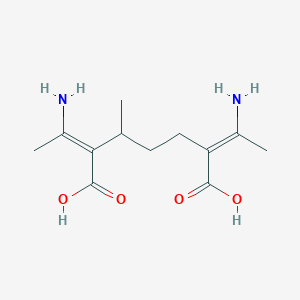
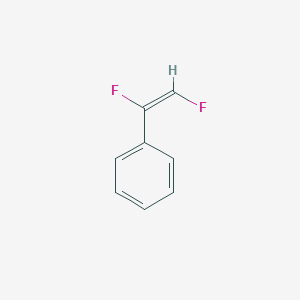
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
